The compound has been studied in various research contexts, particularly in medicinal chemistry, where its potential applications in drug development have been explored. Databases such as PubChem and ChemSpider provide detailed information regarding its molecular structure and properties.
CID 5381446 is classified as:
The synthesis of CID 5381446 typically involves multi-step organic reactions. One common method includes the condensation of thiazole derivatives with aromatic amines, followed by acylation to form the final product.
CID 5381446 has a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazole rings are pivotal in determining its interaction with biological targets.
CC(=O)Nc1ccc(cc1)N=C(SC2=NC(=S)C=C2C(=N)c3ccccc3F)F
XJQXGZQFZFLWFI-UHFFFAOYSA-N
The molecular structure can be visualized using molecular modeling software, which can illustrate the spatial arrangement of atoms and the potential binding sites for biological interactions.
CID 5381446 can undergo various chemical reactions typical of thiazole derivatives:
The mechanism of action for CID 5381446 involves its interaction with specific biological targets, particularly enzymes or receptors involved in disease pathways.
Research indicates that this compound may inhibit certain kinases or other proteins linked to cancer progression, although specific pathways need further elucidation through experimental studies.
CID 5381446 has potential applications in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: